molecular formula C21H18N4O B2752124 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide CAS No. 847387-62-6

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide

Cat. No.: B2752124
CAS No.: 847387-62-6
M. Wt: 342.402
InChI Key: AJEZLPMPEQGQJP-UHFFFAOYSA-N
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Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features an imidazo[1,2-a]pyrimidine core, which is fused with a phenyl ring and connected to a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide typically involves multistep reactions. One common method starts with the formation of the imidazo[1,2-a]pyrimidine core through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone. This intermediate is then subjected to further functionalization to introduce the phenyl and propanamide groups.

For instance, a typical synthetic route might involve:

    Cyclization Reaction: 2-aminopyridine reacts with an aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core.

    Functionalization: The imidazo[1,2-a]pyrimidine intermediate is then reacted with a phenyl halide in the presence of a base to introduce the phenyl group.

    Amidation: Finally, the phenyl-substituted imidazo[1,2-a]pyrimidine is reacted with a propanoyl chloride or an equivalent reagent to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyrazines

Uniqueness

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c26-20(11-10-16-6-2-1-3-7-16)23-18-9-4-8-17(14-18)19-15-25-13-5-12-22-21(25)24-19/h1-9,12-15H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEZLPMPEQGQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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